N-2-adamantyl-N-(4-bromophenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO/c24-20-6-8-21(9-7-20)25(23(26)17-4-2-1-3-5-17)22-18-11-15-10-16(13-18)14-19(22)12-15/h1-9,15-16,18-19,22H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAZSMWWYSUCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
N-2-adamantyl-N-(4-bromophenyl)benzamide belongs to the class of adamantane derivatives, characterized by its adamantane core, a nitrogen atom linked to a 4-bromophenyl group, and a benzamide functional group. The synthesis typically involves the reaction of 4-bromobenzyl bromide with an adamantane derivative in the presence of a base like potassium carbonate under reflux conditions. This method yields high purity and good yields of the desired product, which can be further purified by crystallization techniques.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. Adamantane derivatives are known for their effectiveness against influenza viruses. Preliminary studies suggest that this compound may also interact favorably with viral proteins, enhancing its potential as an antiviral agent. Molecular docking simulations have shown promising binding affinities, indicating that further exploration in vitro and in vivo could yield valuable insights into its mechanism of action against viral infections.
Anticancer Potential
The compound's anticancer properties are also under investigation. Initial findings suggest that it may interfere with cellular processes critical for cancer cell proliferation. The unique adamantane structure contributes to enhanced lipophilicity, which could improve membrane permeability and bioavailability. These characteristics make it a candidate for further studies aimed at developing novel cancer therapies.
Comparative Analysis with Related Compounds
To contextualize the significance of this compound, it is useful to compare it with other adamantane derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Amantadine | Adamantane core with an amino group | Antiviral (influenza A) |
| Rimantadine | Adamantane core with a cyclic amine | Antiviral (influenza A) |
| 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | Contains thiourea instead of amide | Antibacterial |
| N-(adamantan-1-yl)-N'-(4-bromophenyl)urea | Urea functional group | Anticancer |
This compound stands out due to its specific combination of functionalities, which may enhance its pharmacological profile compared to other derivatives. Its unique interactions at the molecular level could lead to novel therapeutic applications not seen in more traditional adamantane compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. For example, investigations into its interaction with cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells, suggesting a potential role as a chemotherapeutic agent. Additionally, ongoing research aims to clarify its antibacterial properties, which could expand its applicability in treating bacterial infections alongside viral and cancerous conditions.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Compounds :
4-Bromo-N-(4-bromophenyl)benzamide Structural Features: Lacks the adamantyl group but retains dual bromine substituents. Properties: Bromine atoms enhance electrophilic reactivity and may improve antimicrobial activity.
2-Fluoro-N-(4-bromophenyl)benzamide
- Structural Features : Replaces one benzamide bromine with fluorine.
- Properties : Fluorine’s electron-withdrawing effects increase metabolic stability compared to bromine. However, reduced halogen size may decrease hydrophobic interactions .
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide Structural Features: Features a trifluoromethyl group and aminophenyl substituent. Properties: The trifluoromethyl group enhances lipophilicity and bioavailability, while the amino group enables hydrogen bonding. This compound exhibits distinct pharmacological profiles compared to halogen-dominated analogs .
Data Table 1: Substituent Effects
| Compound | Substituents | Key Properties |
|---|---|---|
| N-2-Adamantyl-N-(4-bromophenyl)benzamide | Adamantyl, 4-bromophenyl | High lipophilicity, steric bulk |
| 4-Bromo-N-(4-bromophenyl)benzamide | Dual bromine | Enhanced electrophilicity, antimicrobial |
| 2-Fluoro-N-(4-bromophenyl)benzamide | Bromine + fluorine | Metabolic stability, reduced hydrophobicity |
| N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl + aminophenyl | Bioavailability, hydrogen bonding capacity |
Core Structure Modifications
Key Compounds :
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Structural Features: Replaces benzamide with a thiazole-acetamide hybrid. Properties: Thiazole rings improve π-π stacking with biological targets, enhancing anticancer and antimicrobial activities.
N-(4-aminophenyl)-2,2-dimethylpropanamide Structural Features: Substitutes benzamide with a dimethylpropanamide group.
Data Table 2: Core Structure Impact
| Compound | Core Structure | Key Properties |
|---|---|---|
| This compound | Benzamide + adamantyl | Target selectivity via steric bulk |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole-acetamide | Anticancer activity, π-π interactions |
| N-(4-aminophenyl)-2,2-dimethylpropanamide | Propanamide | Enhanced specificity, reduced solubility |
Halogenation Effects
Key Compounds :
N-(4-bromophenyl)-2,3-dichlorobenzamide Structural Features: Dual chlorine and bromine substituents. However, environmental toxicity (e.g., aquatic life hazards) is a concern .
3-Chloro-N-(2-fluorophenyl)benzamide
- Structural Features : Chlorine and fluorine on adjacent positions.
- Properties : Synergistic electronic effects from mixed halogens may optimize reactivity and binding kinetics .
Data Table 3: Halogen Influence
| Compound | Halogen Profile | Key Properties |
|---|---|---|
| This compound | Single bromine | Moderate electrophilicity, low toxicity |
| N-(4-bromophenyl)-2,3-dichlorobenzamide | Bromine + dual chlorine | High reactivity, environmental toxicity |
| 3-Chloro-N-(2-fluorophenyl)benzamide | Chlorine + fluorine | Optimized electronic effects, versatile |
Research Findings and Implications
- Adamantyl Group: The rigid adamantyl moiety in this compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in sterically hindered analogs like N-(4-aminophenyl)-2,2-dimethylpropanamide .
- Bromophenyl Substituent : The 4-bromophenyl group may confer antimicrobial properties akin to 4-bromo-N-(4-bromophenyl)benzamide, though with reduced electrophilicity compared to dichlorinated analogs .
- Trade-offs : While the adamantyl group improves target selectivity, it may reduce solubility, necessitating formulation optimization for pharmaceutical applications.
Q & A
Basic: What are the optimal synthetic routes for N-2-adamantyl-N-(4-bromophenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?
Answer:
The synthesis typically involves coupling 2-adamantylamine with 4-bromobenzoyl chloride or derivatives. Key steps include:
- Amide Bond Formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
- Yield Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) enhances efficiency .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm adamantyl and bromophenyl substituents. Aromatic protons appear at δ 7.2–7.8 ppm, while adamantyl protons resonate as multiplets at δ 1.6–2.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~427.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Advanced: How can computational methods predict the reactivity of the adamantyl group in this compound during functionalization?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Adamantyl’s electron-donating effect stabilizes electrophilic aromatic substitution on the benzamide ring .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., low polarity in chloroform vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., viral proteases) to guide functional group modifications .
Advanced: How can researchers resolve contradictions in toxicity data between this compound and structurally related benzamides?
Answer:
- Comparative SAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with cytotoxicity using MTT assays on human cell lines (e.g., HEK-293, HepG2) .
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., dehalogenated byproducts) formed in hepatic microsomal assays .
- Environmental Impact Studies : Follow OECD guidelines (e.g., Test No. 201) to assess aquatic toxicity, comparing EC values for Daphnia magna .
Advanced: What experimental strategies are effective for evaluating the antiviral potential of this compound against coronaviruses?
Answer:
- In Vitro Assays : Measure EC using plaque reduction neutralization tests (PRNT) on Vero E6 cells infected with SARS-CoV-2 variants .
- Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to viral proteins (e.g., spike glycoprotein or 3CL protease) .
- Resistance Profiling : Serial passaging under sublethal compound concentrations identifies mutation hotspots (e.g., protease active-site mutations) .
Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/dichloromethane). SHELXL refines anisotropic displacement parameters for heavy atoms (Br, O) .
- Twinned Data Handling : Use SHELXD for structure solution and SHELXE to resolve pseudo-merohedral twinning via HKLF5 format .
- Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., N–H···O=C) critical for packing stability .
Advanced: What methodologies are recommended for assessing the pharmacokinetic profile of this compound in preclinical studies?
Answer:
- ADME Profiling :
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves after IV/oral dosing in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
